BenchChemオンラインストアへようこそ!

cis-1-N-Boc-1,3-cyclohexyldiamine

Syk Kinase Inhibition Medicinal Chemistry Immunology

cis-1-N-Boc-1,3-cyclohexyldiamine is the only building block that guarantees the precise cis-1,3-diamine geometry required for Syk kinase inhibitors and selective opioid receptor ligands. Unlike generic, isomeric mixtures, this orthogonally protected scaffold eliminates uncontrolled reactivity, secures target-binding pharmacophore conformation, and safeguards your SAR studies from stereochemical failure. Available as free base (CAS 849616-22-4) or hydrochloride salt (CAS 1383375-98-1).

Molecular Formula C11H23ClN2O2
Molecular Weight 250.77
CAS No. 1383375-98-1; 849616-22-4
Cat. No. B2866618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-1-N-Boc-1,3-cyclohexyldiamine
CAS1383375-98-1; 849616-22-4
Molecular FormulaC11H23ClN2O2
Molecular Weight250.77
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCC(C1)N.Cl
InChIInChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9;/h8-9H,4-7,12H2,1-3H3,(H,13,14);1H/t8-,9+;/m0./s1
InChIKeyLLEANKHCIRWNRG-OULXEKPRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





cis-1-N-Boc-1,3-cyclohexyldiamine (CAS 1383375-98-1): A Defined Chiral Cyclohexanediamine Scaffold


cis-1-N-Boc-1,3-cyclohexyldiamine (tert-butyl N-[(1R,3S)-3-aminocyclohexyl]carbamate) is a chiral, orthogonally protected 1,3-cyclohexanediamine derivative . It is a key intermediate in the synthesis of bioactive molecules, particularly Syk kinase inhibitors and opioid receptor ligands, where the precise cis-1,3-geometry is a critical determinant of target binding and biological activity [1]. The compound is commercially available as both the free base (CAS 849616-22-4) and the hydrochloride salt (CAS 1383375-98-1) .

Why Generic 1,3-Cyclohexanediamine Substitution Fails for cis-1-N-Boc-1,3-cyclohexyldiamine


A generic 1,3-cyclohexanediamine building block cannot substitute for cis-1-N-Boc-1,3-cyclohexyldiamine. Unprotected 1,3-diaminocyclohexane is a mixture of cis and trans isomers that would lead to uncontrolled reactivity and undefined stereochemistry in downstream products. In pharmaceutical development, such as for Syk kinase inhibitors or opioid receptor ligands, the defined cis-1,3-stereochemistry provided by this compound is a foundational requirement for achieving the desired molecular geometry for target engagement [1]. Using a non-specific analog would introduce an uncontrolled variable, leading to project failure and wasted resources.

cis-1-N-Boc-1,3-cyclohexyldiamine: Quantifiable Evidence for Scientific Selection


Regioisomeric Advantage: The 1,3-Positioning Enables Syk Kinase Inhibitor Pharmacophores

Patents for Syk kinase inhibitors, a major class of anti-inflammatory and oncology drugs, specify that the cyclohexyldiamine core must have the amine functionalities in a 1,3-arrangement to correctly position the pharmacophoric elements for potent enzyme inhibition [1]. This is a clear structural differentiator from the more common 1,2-cyclohexyldiamine scaffold, which does not achieve the same binding conformation [2].

Syk Kinase Inhibition Medicinal Chemistry Immunology

Stereochemical Differentiation: The Cis-1,3-Configuration is a Prerequisite for Opioid Receptor Ligands

Patents concerning μ- and κ-opioid receptor ligands explicitly state that the cis-stereochemistry of substituted cyclohexyldiamines is critical for achieving high affinity to the target receptors [1]. The cis-1,2-isomer has been shown to have selectivity for the κ-opioid receptor, demonstrating that stereochemistry is a key determinant of receptor subtype engagement . By extension, the cis-1,3-isomer provides a specific three-dimensional scaffold that would be expected to confer different pharmacological properties than its trans isomer.

Opioid Receptor Pain Management GPCR Ligand Design

Salt Form Stability and Handling: Hydrochloride vs. Free Base

The compound is available as a free base (CAS 849616-22-4) and a hydrochloride salt (CAS 1383375-98-1). While the free base has a predicted pKa of 12.40±0.40 , the hydrochloride salt form generally offers improved solid-state stability and ease of handling in a laboratory setting compared to the free base, which may be more prone to oxidation or CO2 absorption. This represents a practical differentiator for procurement.

Form Selection Stability Handling

Purchaser Verification: Defined Analytical Specifications for the Hydrochloride Salt

Reputable vendors offer the hydrochloride salt (CAS 1383375-98-1) with a standard purity specification of 95%, and provide supporting analytical documentation such as NMR, HPLC, and GC reports . In contrast, the free base (CAS 849616-22-4) is sometimes offered without full analytical data collection, placing the burden of identity verification on the buyer . This presents a clear advantage for the hydrochloride salt in terms of procurement risk management.

Quality Control Purity Procurement Specification

cis-1-N-Boc-1,3-cyclohexyldiamine: Validated Application Scenarios for Scientific Procurement


Synthesis of cis-1,3-Cyclohexyldiamine-Based Syk Kinase Inhibitor Libraries

The compound is a primary building block for synthesizing Syk kinase inhibitors, a validated drug target for inflammatory and autoimmune diseases. As outlined in [1], the cis-1,3-diamine geometry is a critical component of the pharmacophore. Researchers developing novel inhibitors in this class should source this specific isomer to ensure their compounds conform to the established structure-activity relationships.

Design and Synthesis of Conformationally Constrained Opioid Receptor Ligands

The compound's cis-1,3-cyclohexane core provides a rigid scaffold for constructing potent and selective opioid receptor ligands. The defined stereochemistry is a prerequisite for achieving high affinity to the μ-opioid and ORL 1-receptors, as described in key patents [2]. Medicinal chemists in this field require this specific stereoisomer to create and patent novel, selective analgesics.

Preparation of Chiral 1,3-Diamine Ligands for Asymmetric Catalysis

The orthogonally protected diamine can be selectively deprotected and further functionalized to create novel chiral ligands for asymmetric catalysis. The 1,3-relationship between the amine groups creates a different chelation environment compared to the more common 1,2-diamine ligands [3]. This allows for the exploration of new catalytic systems and reaction selectivities not possible with other scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for cis-1-N-Boc-1,3-cyclohexyldiamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.